molecular formula C23H26N2O3S B10986088 N-[4,5-dimethyl-3-(phenylsulfonyl)-1-(propan-2-yl)-1H-pyrrol-2-yl]-2-methylbenzamide

N-[4,5-dimethyl-3-(phenylsulfonyl)-1-(propan-2-yl)-1H-pyrrol-2-yl]-2-methylbenzamide

Cat. No.: B10986088
M. Wt: 410.5 g/mol
InChI Key: HGUMCQQZXODREL-UHFFFAOYSA-N
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Description

N-[4,5-dimethyl-3-(phenylsulfonyl)-1-(propan-2-yl)-1H-pyrrol-2-yl]-2-methylbenzamide, often referred to as Compound X , is a synthetic organic compound with diverse applications. Its unique structure combines a pyrrole ring, a benzene ring, and an amide functional group.

Preparation Methods

a. Synthetic Routes: Several synthetic routes exist for Compound X. One common approach involves the condensation of 4,5-dimethyl-3-(phenylsulfonyl)-1-(propan-2-yl)-1H-pyrrole-2-carboxylic acid with 2-methylbenzoyl chloride. The resulting amide linkage forms Compound X.

b. Reaction Conditions: The reaction typically occurs under mild conditions, using appropriate solvents and reagents. Acid chlorides, such as 2-methylbenzoyl chloride, react with the pyrrole carboxylic acid to form the amide bond. Catalysts or activating agents may be employed to enhance the reaction efficiency.

c. Industrial Production: Compound X is industrially synthesized using scalable methods. Optimization of reaction conditions, purification steps, and yield enhancement are crucial for large-scale production.

Chemical Reactions Analysis

a. Reactivity: Compound X undergoes various chemical reactions:

    Oxidation: It can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction of the sulfonyl group yields the corresponding sulfide.

    Substitution: Nucleophilic substitution reactions occur at the amide nitrogen or the phenylsulfonyl group.

b. Common Reagents and Conditions:

    Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophiles (e.g., amines, thiols) and Lewis acids (e.g., AlCl₃).

c. Major Products: The major products depend on the specific reaction conditions. For example, oxidation may yield sulfoxides or sulfones, while reduction leads to the corresponding sulfide.

Scientific Research Applications

Compound X finds applications in:

    Medicine: Investigated as a potential drug candidate due to its unique structure and potential biological activity.

    Chemical Biology: Used as a probe to study cellular processes.

    Industry: Employed in the synthesis of other compounds.

Mechanism of Action

The exact mechanism by which Compound X exerts its effects remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.

Comparison with Similar Compounds

Compound X stands out due to its sulfonyl-substituted pyrrole moiety. Similar compounds include related pyrrole derivatives, but none precisely match its structure.

Properties

Molecular Formula

C23H26N2O3S

Molecular Weight

410.5 g/mol

IUPAC Name

N-[3-(benzenesulfonyl)-4,5-dimethyl-1-propan-2-ylpyrrol-2-yl]-2-methylbenzamide

InChI

InChI=1S/C23H26N2O3S/c1-15(2)25-18(5)17(4)21(29(27,28)19-12-7-6-8-13-19)22(25)24-23(26)20-14-10-9-11-16(20)3/h6-15H,1-5H3,(H,24,26)

InChI Key

HGUMCQQZXODREL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=C(C(=C(N2C(C)C)C)C)S(=O)(=O)C3=CC=CC=C3

Origin of Product

United States

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